molecular formula C13H12IN5O2S B320905 N-({[(2-IODOPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-5-METHYL-2H-PYRAZOLE-3-CARBOXAMIDE

N-({[(2-IODOPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-5-METHYL-2H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B320905
M. Wt: 429.24 g/mol
InChI Key: PMEKGIRVYIAXGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({[(2-IODOPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-5-METHYL-2H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a benzamide core substituted with an iodine atom and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[(2-IODOPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-5-METHYL-2H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps:

    Formation of the pyrazole moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the iodine atom: This step often involves the use of iodine or iodinating agents such as N-iodosuccinimide.

    Coupling reactions: The final step involves coupling the pyrazole moiety with the benzamide core, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-({[(2-IODOPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-5-METHYL-2H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Substitution reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Coupling reactions: The benzamide and pyrazole moieties can participate in further coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or thiols can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could yield a carboxylic acid derivative.

Scientific Research Applications

N-({[(2-IODOPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-5-METHYL-2H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Medicinal chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological research: It can be used as a probe to study various biological processes, including enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of N-({[(2-IODOPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-5-METHYL-2H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-iodo-N-(2-aminobenzoyl)benzamide
  • 2-iodo-N-(2-hydroxybenzoyl)benzamide
  • 2-iodo-N-(2-methylbenzoyl)benzamide

Uniqueness

N-({[(2-IODOPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-5-METHYL-2H-PYRAZOLE-3-CARBOXAMIDE is unique due to the presence of the pyrazole moiety, which imparts specific chemical and biological properties not found in the similar compounds listed above. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H12IN5O2S

Molecular Weight

429.24 g/mol

IUPAC Name

2-iodo-N-[[(5-methyl-1H-pyrazole-3-carbonyl)amino]carbamothioyl]benzamide

InChI

InChI=1S/C13H12IN5O2S/c1-7-6-10(17-16-7)12(21)18-19-13(22)15-11(20)8-4-2-3-5-9(8)14/h2-6H,1H3,(H,16,17)(H,18,21)(H2,15,19,20,22)

InChI Key

PMEKGIRVYIAXGU-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1)C(=O)NNC(=S)NC(=O)C2=CC=CC=C2I

Canonical SMILES

CC1=CC(=NN1)C(=O)NNC(=S)NC(=O)C2=CC=CC=C2I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.